3-Isothiocyanato-3-methyloxolane
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Overview
Description
3-Isothiocyanato-3-methyloxolane is an organic compound characterized by the presence of an isothiocyanate group attached to a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-3-methyloxolane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by desulfurylation to form the isothiocyanate product . Another method includes the reaction of amines with phenyl isothiocyanate under mild conditions . These reactions typically require solvents such as dimethylbenzene and are carried out under nitrogen protection to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of thiophosgene, despite its toxicity and volatility . Alternatively, safer methods using carbon disulfide and di-tert-butyl dicarbonate as catalysts have been developed . These methods are advantageous due to their lower toxicity, cost-effectiveness, and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-3-methyloxolane undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in formal [3+2] cycloaddition reactions, forming structurally diverse cycloadducts.
Michael Addition: It serves as a building block in Michael addition reactions with alkylidene pyrazolones.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as Fischer’s base and catalysts like chiral squaramides . The reactions are often carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include bispiro[pyrazolone-thiobutyrolactone] skeletons and other enantioenriched spirooxindoles .
Scientific Research Applications
3-Isothiocyanato-3-methyloxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Medicinal Chemistry:
Industrial Applications: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-3-methyloxolane involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues . This reactivity allows it to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway . These mechanisms contribute to its chemoprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isothiocyanato-3-methyloxolane include:
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit significant biological activity. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-isothiocyanato-3-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-6(7-5-9)2-3-8-4-6/h2-4H2,1H3 |
InChI Key |
DRMOPQBVNZCCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)N=C=S |
Origin of Product |
United States |
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